N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted aromatic ring and a 3-cyclopropyl-3-hydroxypropyl side chain. Benzamide derivatives are frequently explored for their ability to act as directing groups in metal-catalyzed reactions (e.g., C–H functionalization) or as bioactive molecules, such as histone deacetylase (HDAC) inhibitors . The cyclopropyl group may enhance metabolic stability, while the hydroxyl group could improve solubility, though these hypotheses require experimental validation.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-3-4-11(2)13(9-10)15(18)16-8-7-14(17)12-5-6-12/h3-4,9,12,14,17H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPNUXYEJYEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide with structurally related benzamide derivatives described in the evidence:
Key Observations:
Substituent Position Effects :
- The 2,5-dimethyl configuration in the target compound contrasts with the 3-methyl substituent in . Substituent positions influence electronic and steric properties, which could affect reactivity in catalytic applications or binding affinity in biological targets.
- LMK-235’s 3,5-dimethyl arrangement is critical for HDAC inhibition, suggesting that the target compound’s 2,5-dimethyl group may confer distinct selectivity or potency if evaluated for similar activity .
Side Chain Functionalization: The cyclopropyl group in the target compound is unique among the analogs. Cyclopropane rings are known to enhance metabolic stability by resisting oxidative degradation, a feature absent in the hydroxyl-alkyl side chains of or LMK-235 . The N,O-bidentate directing group in enables metal coordination for catalysis, whereas LMK-235’s hydroxyamino group is essential for HDAC binding. The target compound’s hydroxyl group may serve a dual role in solubility and directing effects.
Synthetic Routes: The compound in was synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. A similar approach (e.g., using 2,5-dimethylbenzoyl chloride and 3-cyclopropyl-3-hydroxypropylamine) could be hypothesized for the target compound.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide is a synthetic compound that has attracted attention for its potential biological activities and applications in various scientific fields. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzamide core with specific substitutions that contribute to its unique properties. The synthesis typically involves the reaction of 2,5-dimethylbenzoic acid with 3-cyclopropyl-3-hydroxypropylamine, often utilizing coupling agents like EDCI and HOBt to facilitate the formation of the amide bond under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and hydroxypropyl chain enhance its binding affinity to these targets, which can modulate their activity and influence various biological processes . This interaction may lead to alterations in cellular signaling pathways, thereby affecting physiological responses.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting 15-Prostaglandin Dehydrogenase (15-PGDH), which is crucial in regulating prostaglandin levels in tissues. In vitro studies revealed an IC50 value of 6 μM against this enzyme .
- Cellular Effects : In cell-based assays, the compound demonstrated significant effects on cellular recovery following stress conditions such as bone marrow transplantation. It was observed to accelerate the recovery of neutrophils and platelets in animal models, suggesting potential therapeutic applications in hematological recovery .
- Anticancer Potential : Preliminary studies have also explored its cytotoxic effects against various cancer cell lines. The compound's structural features may enable it to disrupt critical cellular processes in cancer cells, although specific IC50 values and detailed mechanisms remain under investigation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Naphthalene core | Potential enzyme inhibitor |
| N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide | Cinnamamide structure | Studied for anti-inflammatory effects |
| N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide | Propyl substitution | Investigated for interactions with proteins |
This compound stands out due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neutrophil Recovery Post-BMT : A study demonstrated that administration of this compound significantly accelerated the recovery of neutrophils and platelets in a murine model after bone marrow transplantation. This suggests a potential role in enhancing recovery from hematological stress .
- Inhibition of Prostaglandin Metabolism : Another investigation focused on the compound's ability to inhibit 15-PGDH, revealing a dose-dependent response that could be leveraged for therapeutic benefits in conditions where prostaglandin modulation is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
